4-Methylisoquinoline-7-carboxylic acid
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Overview
Description
4-Methylisoquinoline-7-carboxylic acid is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by a methyl group at the 4th position and a carboxylic acid group at the 7th position on the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to yield quinoline derivatives . Another method includes the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into different carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
4-Methylisoquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.
Isoquinoline: The parent compound without the methyl and carboxylic acid substituents.
4-Methylquinoline: Similar structure but lacks the carboxylic acid group.
Uniqueness: 4-Methylisoquinoline-7-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H9NO2 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methylisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-5-12-6-9-4-8(11(13)14)2-3-10(7)9/h2-6H,1H3,(H,13,14) |
InChI Key |
BSTCXORVPVULFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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